Cas no 2972-83-0 (Propanedinitrile,2-(1-naphthalenylmethylene)-)

Propanedinitrile,2-(1-naphthalenylmethylene)- structure
2972-83-0 structure
Product Name:Propanedinitrile,2-(1-naphthalenylmethylene)-
CAS-nummer:2972-83-0
MF:C14H8N2
MW:204.226722717285
CID:260670
PubChem ID:18092
Update Time:2025-04-19

Propanedinitrile,2-(1-naphthalenylmethylene)- Chemische en fysische eigenschappen

Naam en identificatie

    • Propanedinitrile,2-(1-naphthalenylmethylene)-
    • 2-(naphthalen-1-ylmethylidene)propanedinitrile
    • (1-Naphthylmethylene)malononitrile
    • (1-naphthylmethylidene)malononitrile
    • [1]naphthylmethylene-malononitrile
    • 1-naphthylmethylidenemalononitrile
    • 2-(naphthalen-1-ylmethylene)malononitrile
    • AC1L2BBT
    • BRN 1949584
    • MALONONITRILE, (1-NAPHTHYLMETHYLENE)-
    • naphthalene deriv. 22
    • NSC61945
    • AKOS002951302
    • 1,1-Dicyano-2-(1-naphthyl)ethylene
    • CBMicro_016319
    • SCHEMBL4820296
    • CHEMBL66074
    • HNVAUTUJXUMGPH-UHFFFAOYSA-N
    • DTXSID10183873
    • NSC 61945
    • NSC-61945
    • BDBM5188
    • 2-(1-Naphthalenylmethylene)propanedinitrile
    • Propanedinitrile, 2-(1-naphthalenylmethylene)-
    • 3-09-00-04523 (Beilstein Handbook Reference)
    • 2-[(naphthalen-1-yl)methylidene]propanedinitrile
    • BIM-0016171.P001
    • X3RBT3WY4W
    • (1-naphthalenylmethylene)-propanedinitrile
    • 2972-83-0
    • CCG-5316
    • Inchi: 1S/C14H8N2/c15-9-11(10-16)8-13-6-3-5-12-4-1-2-7-14(12)13/h1-8H
    • InChI-sleutel: HNVAUTUJXUMGPH-UHFFFAOYSA-N
    • LACHT: N#C/C(/C#N)=C/C1C=CC=C2C=CC=CC2=1

Berekende eigenschappen

  • Exacte massa: 204.06884
  • Monoisotopische massa: 204.068748264g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 1
  • Complexiteit: 358
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 47.6Ų

Experimentele eigenschappen

  • PSA: 47.58
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD